3-Phenyl-1H-indene

Übersicht

Beschreibung

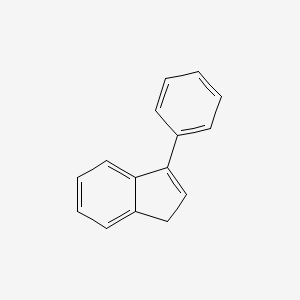

3-Phenyl-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a phenyl group attached to the third carbon of the indene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indene can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium (I) catalyst, yielding indene derivatives with high regioselectivity . Another method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Additionally, the reaction of o-bromobenzyl zinc bromide with various terminal and internal alkynes in the presence of a nickel catalyst has been reported to produce indenes in good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as rhodium or nickel catalysts, is common in industrial settings to facilitate efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenyl-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert this compound to its saturated analogs.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanones, while reduction can produce indanes.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1H-indene has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism by which 3-Phenyl-1H-indene exerts its effects is primarily through its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological systems by binding to specific receptors or enzymes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Indene: The parent compound of 3-Phenyl-1H-indene, lacking the phenyl group.

1-Phenyl-1H-indene: A structural isomer with the phenyl group attached to the first carbon.

2-Phenyl-1H-indene: Another isomer with the phenyl group on the second carbon.

Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other indene derivatives and contributes to its distinct properties in various chemical and biological contexts.

Biologische Aktivität

3-Phenyl-1H-indene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

This compound has the molecular formula and is characterized by an indene core with a phenyl substituent. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable research effort synthesized various 3-phenyl-1H-indole compounds that demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) for some derivatives was as low as 18.2 µM, indicating strong bactericidal properties .

Table 1: Antimycobacterial Activity of 3-Phenyl-1H-Indole Derivatives

| Compound | MIC (µM) | Toxicity (CC50, µM) |

|---|---|---|

| 3h | 18.2 | <30 |

| 3n | 30 | <30 |

| 3r | 30 | Not significantly toxic |

The study showed that compound 3r was particularly noteworthy for its low toxicity towards mammalian cells, suggesting a favorable therapeutic index .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. Analogues based on the isochromenone scaffold have shown potent antioxidant activities, outperforming ascorbic acid in certain assays . These compounds exhibited a capacity to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of 3-Phenyl-1H-Isochromen-1-One Derivatives

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 85 | 7-fold more potent |

| Compound B | 78 | Comparable |

| Compound C | 90 | 16-fold more potent |

These findings indicate that modifications to the indene structure can enhance antioxidant properties, making these compounds promising candidates for further development .

Antiplatelet Activity

In addition to its antioxidant and antimicrobial effects, some derivatives of this compound have been shown to inhibit platelet aggregation. This activity is essential for developing cardiovascular therapies aimed at preventing thrombosis. Certain analogues displayed up to seven times more potency than aspirin in inhibiting arachidonic acid-induced platelet aggregation .

Case Studies

Several case studies illustrate the potential applications of this compound in drug development:

- Antimycobacterial Development : A study focused on synthesizing and testing a series of indole derivatives against Mtb revealed that specific modifications significantly improved efficacy while maintaining low toxicity levels .

- Antioxidant and Antiplatelet Agents : Research on isochromenone analogues demonstrated their dual role as antioxidants and antiplatelet agents, paving the way for their use in treating conditions like cardiovascular diseases and oxidative stress disorders .

Eigenschaften

IUPAC Name |

3-phenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASZRLOZFHWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293894 | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-97-3 | |

| Record name | 3-Phenylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.